4,6-Dimethoxy-2'-methyl-3,4',6'-grisantrione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione typically involves the reaction of 4,6-dimethoxy-2-hydroxybenzaldehyde with methylcyclohexanone under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione is used extensively in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione involves its interaction with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-phenyl-5-nitropyrimidine
- 4,6-Dimethoxy-5-nitro-2-phenyl-pyrimidine
- 4,6-Dimethoxy-6’-methyl-grisan-3,2’,4’-trione
Uniqueness
4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy groups and the grisantrione core structure make it particularly useful in biochemical research .
Properties
IUPAC Name |
4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-8-4-9(17)5-13(18)16(8)15(19)14-11(21-3)6-10(20-2)7-12(14)22-16/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHASGVKEKOYBSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017905 |
Source
|
Record name | 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2855-92-7 |
Source
|
Record name | 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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